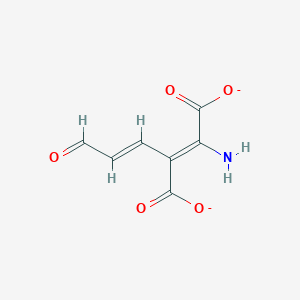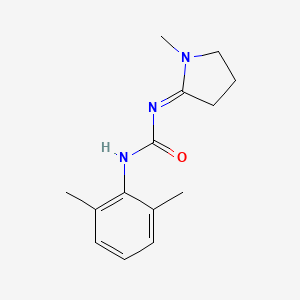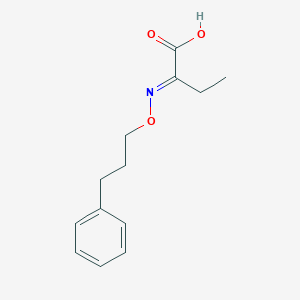![molecular formula C15H12N4O2 B1243100 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1243100.png)
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoic acid is a member of benzimidazoles.
Applications De Recherche Scientifique
Corrosion Inhibition
Benzimidazole derivatives have shown promise as corrosion inhibitors. Studies reveal that specific derivatives like 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid exhibit significant inhibitory efficiency against steel corrosion in acidic environments. These compounds act as mixed-type inhibitors and have been assessed using various techniques including potentiodynamic polarization and impedance spectroscopy (Rbaa et al., 2020).
Antimicrobial Activity
Benzimidazole derivatives are also explored for their antimicrobial properties. Compounds derived from chloromethyl-1-methyl-1H-benzimidazole, upon undergoing various chemical reactions, have demonstrated notable in vitro antimicrobial activity. These compounds have been compared with standard antibiotics like ciprofloxacin and triflucan for their effectiveness (Abdellatif et al., 2013).
Anti-inflammatory and Analgesic Activities
Certain benzimidazole derivatives have been tested for their anti-inflammatory and analgesic activities. These derivatives were evaluated using methods like the rat-paw edema method, showing their potential for medicinal applications in reducing inflammation and pain (Chikkula & Sundararajan, 2017).
Anticancer Activity
Research has also focused on the anticancer properties of benzimidazole derivatives. Studies have synthesized new compounds bearing hydrazone moieties and evaluated their activity against cancer cell lines like A549 and MCF-7. Certain derivatives have shown significant cytotoxic activity, suggesting their potential in cancer treatment (Çevik et al., 2018).
Topoisomerase I Inhibition
Some benzimidazole derivatives have been identified as inhibitors of mammalian DNA topoisomerase I, an enzyme involved in DNA replication and transcription. This suggests their potential use in therapeutic applications related to genetic diseases and cancer (Alpan, Gunes, & Topçu, 2007).
Scientific Research Applications of 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic Acid
Corrosion Inhibition in Steel
Benzimidazole derivatives, closely related to 4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid, have been investigated for their corrosion inhibition properties. Studies demonstrate their effectiveness in protecting steel against corrosion in acidic environments. For instance, benzimidazole derivatives have shown inhibitory efficiency of up to 97.7% in 1.0 M HCl, acting as mixed-type inhibitors (Rbaa et al., 2020). Such compounds' corrosion inhibition behavior is further explored through various techniques like potentiodynamic polarization and impedance spectroscopy, backed by quantum mechanical investigations (Yadav et al., 2013).
Antimicrobial Activity
Benzimidazole derivatives have also been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds show promise in combating microbial infections. A study synthesizing and testing novel benzimidazole derivatives revealed their effectiveness against various microorganisms, including bacteria and fungi (Abdellatif et al., 2013). Similarly, other studies have reported the synthesis of various benzimidazole derivatives, which were screened for their antimicrobial activities, displaying significant antibacterial and antifungal properties (Rajurkar et al., 2016).
Anti-Tubercular and Anti-Inflammatory Properties
Research has also been conducted on benzimidazole derivatives for their potential use in treating tuberculosis and inflammation. Some synthesized benzimidazole acetic acid derivatives have shown promising anti-tubercular activity, comparing favorably with standard drugs like streptomycin. These compounds have also demonstrated good antimicrobial activities (Maste et al., 2011). Additionally, derivatives have been tested for anti-inflammatory activity, indicating potential therapeutic applications in this area (Bhor & Sable, 2022).
Material Science and Polymer Research
In material science, benzimidazole derivatives have been explored for their role in the synthesis of novel polymers. A study focused on synthesizing homo- and copoly(phthalazinone benzimidazole)s demonstrated these compounds' solubility and thermal stability, making them useful in various industrial applications (Liu et al., 2011).
Vibrational Spectroscopy and Molecular Docking Studies
Vibrational spectroscopy and molecular docking studies have been conducted on benzimidazole derivatives. These studies help understand the compounds' structural and electronic features, contributing to drug development and other applications (Khanum et al., 2022).
Propriétés
Nom du produit |
4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}benzoic acid |
|---|---|
Formule moléculaire |
C15H12N4O2 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C15H12N4O2/c20-14(21)11-7-5-10(6-8-11)9-16-19-15-17-12-3-1-2-4-13(12)18-15/h1-9H,(H,20,21)(H2,17,18,19)/b16-9+ |
Clé InChI |
FRDPRSVGUKUCQI-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(C=C3)C(=O)O |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)C(=O)O |
Solubilité |
3.3 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



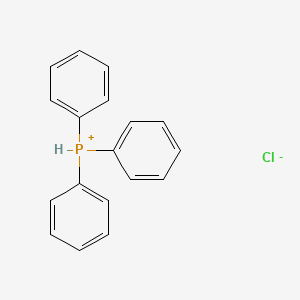
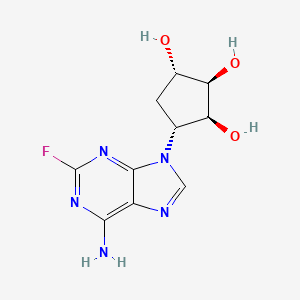
![2-[(3S)-4-[2-[[4-(diaminomethylideneamino)benzoyl]amino]acetyl]-3-[3-[[4-(diaminomethylideneamino)benzoyl]amino]propyl]-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1243020.png)
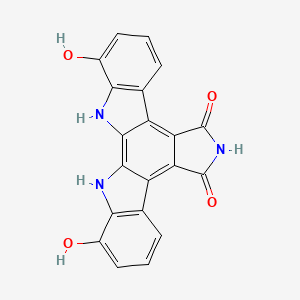
![(1S,7R)-4-[4-[(3aS,9bR)-9-methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl]butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1243023.png)
![2-(3,4-dichlorophenyl)-1-[2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]-4,4-dimethylpiperidin-1-yl]ethanone](/img/structure/B1243024.png)
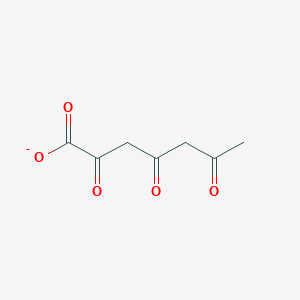
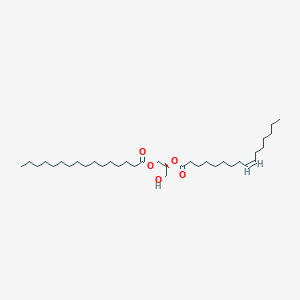
![TG(16:0/16:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))[iso3]](/img/structure/B1243032.png)
